molecular formula C7H8F3NS B13188173 (1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine

(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine

Cat. No.: B13188173
M. Wt: 195.21 g/mol
InChI Key: UFKOXNNWMJOSQP-BYPYZUCNSA-N
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Description

(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a thienyl ring, which is further connected to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine typically involves the following steps:

    Formation of the Thienyl Ring: The thienyl ring can be synthesized through the cyclization of appropriate precursors, often involving sulfur-containing reagents.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions. Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Attachment of the Ethylamine Moiety: The final step involves the coupling of the ethylamine group to the thienyl ring, which can be achieved through reductive amination or other amine coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalytic Processes: Employing catalysts to improve reaction rates and selectivity, particularly in the trifluoromethylation step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the trifluoromethyl group or the thienyl ring, potentially yielding partially or fully reduced products.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thienyl derivatives.

    Substitution Products: N-substituted ethylamine derivatives.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.

Biology:

    Biochemical Probes: Utilized as a probe in biochemical studies to investigate enzyme activity and protein interactions.

Medicine:

    Drug Development: Explored as a potential pharmacophore in the development of new therapeutic agents, particularly for its trifluoromethyl group which can enhance metabolic stability and bioavailability.

Industry:

    Materials Science: Incorporated into the design of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which (1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine exerts its effects depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, potentially affecting signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

    (1S)-1-[5-(Trifluoromethyl)(2-thienyl)]ethylamine: Similar structure but with the trifluoromethyl group at a different position on the thienyl ring.

    (1S)-1-[4-(Trifluoromethyl)(3-thienyl)]ethylamine: Another positional isomer with the trifluoromethyl group on the fourth position of the thienyl ring.

Uniqueness:

    Structural Features: The specific positioning of the trifluoromethyl group in (1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine can influence its reactivity and interaction with biological targets.

    Reactivity: The compound’s unique structure may confer distinct reactivity patterns compared to its isomers, making it valuable for specific synthetic and research applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features

Properties

Molecular Formula

C7H8F3NS

Molecular Weight

195.21 g/mol

IUPAC Name

(1S)-1-[5-(trifluoromethyl)thiophen-3-yl]ethanamine

InChI

InChI=1S/C7H8F3NS/c1-4(11)5-2-6(12-3-5)7(8,9)10/h2-4H,11H2,1H3/t4-/m0/s1

InChI Key

UFKOXNNWMJOSQP-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=CSC(=C1)C(F)(F)F)N

Canonical SMILES

CC(C1=CSC(=C1)C(F)(F)F)N

Origin of Product

United States

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